molecular formula C17H17BrN3O5P B10814437 Nvp-aam077

Nvp-aam077

Cat. No.: B10814437
M. Wt: 454.2 g/mol
InChI Key: XXZGNAZRWCBSBK-UHFFFAOYSA-N
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Description

NVP-AAM077, also known as PEAQX, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit. NMDA receptors are ion channels that play a crucial role in synaptic plasticity, learning, and memory. This compound has been studied for its potential therapeutic applications in neurological and psychiatric disorders, including depression and neurodegenerative diseases .

Preparation Methods

The synthesis of NVP-AAM077 involves multiple steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

NVP-AAM077 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bromine for bromination, phosphonate reagents for nucleophilic substitution, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Mechanism of Action

NVP-AAM077 exerts its effects by selectively binding to the GluN2A subunit of the NMDA receptor, inhibiting its activity. This inhibition reduces the influx of calcium ions through the receptor, which in turn modulates synaptic plasticity and neurotransmitter release. The compound’s antidepressant-like effects are associated with the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, mammalian target of rapamycin (mTOR) signaling, and the mobilization of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex .

Properties

IUPAC Name

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGNAZRWCBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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